molecular formula C8H8N2O4S B2953110 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid CAS No. 1367907-49-0

7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid

Cat. No.: B2953110
CAS No.: 1367907-49-0
M. Wt: 228.22
InChI Key: QNSXFQMGDQIRAG-UHFFFAOYSA-N
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Description

7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid is a high-purity chemical compound designed for research and development applications. This thiopyranopyrimidine derivative features a fused heterocyclic scaffold that is of significant interest in medicinal chemistry . The core structure is related to compounds known to act as selective modulators of ion channels . Researchers can utilize this molecule as a key synthetic intermediate or building block for the construction of more complex molecular architectures, particularly in the exploration of new pharmaceutical candidates . The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modification through coupling reactions to form amides or esters . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7,7-dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c11-8(12)7-5-1-2-15(13,14)3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSXFQMGDQIRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1C(=NC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367907-49-0
Record name 7,7-dioxo-5H,6H,8H-7lambda6-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the thiopyrano[3,4-d]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as pyrimidines and thiophenes, under acidic or basic conditions.

  • Oxidation Reactions:

  • Carboxylation Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, often resulting in the formation of derivatives with increased oxidation states.

  • Reduction Reactions: Reduction reactions can reduce the oxidation state of the compound, leading to the formation of different derivatives.

  • Substitution Reactions: Substitution reactions involve the replacement of one or more atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed:

Scientific Research Applications

7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid is a pyrimidine derivative with potential applications in medicinal chemistry .

Basic Information

  • PubChem CID: 82391260
  • Molecular Formula: C8H8N2O4S
  • Molecular Weight: 228.23 g/mol
  • IUPAC Name: 7,7-dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid
  • CAS Registry Number: 1367907-49-0

Safety and Handling

  • 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid is an irritant and should be handled with appropriate laboratory safety measures .

Potential Applications

While specific case studies and comprehensive data tables directly focusing on the applications of 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid are not available in the provided search results, the broader chemical context suggests potential applications:

  • Medicinal Chemistry: Thiopyranopyrimidines and related dihydro pyrimidine compounds have demonstrated diverse biological activities, including anti-tumor, antiangiogenic, and antimicrobial properties . Certain derivatives have been investigated as inhibitors of enzymes like mTOR kinase and dihydrofolate reductase, suggesting potential in cancer therapy .
  • Synthesis of Novel Compounds: As a carboxylic acid, 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid can serve as a building block in the synthesis of more complex molecules with potential medicinal or material science applications .

Mechanism of Action

The mechanism by which 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups
7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid Thiopyrano-pyrimidine fusion -COOH at C4, dioxo at C7 Carboxylic acid, sulfone
5H-Thiopyrano[3,4-d]pyrimidine-4-carboxylic acid Thiopyrano-pyrimidine fusion -COOH at C4 Carboxylic acid, thioether
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-4-carboxylic acid Pyrano-pyrimidine fusion (no sulfur) -COOH at C4 Carboxylic acid, ether

Key Observations :

  • The sulfone group (dioxo) in the target compound increases polarity and electron-withdrawing effects compared to thioether or ether analogues.
  • The absence of sulfur in pyrano-pyrimidine derivatives reduces molecular weight and alters solubility profiles.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 5H-Thiopyrano[3,4-d]pyrimidine-4-carboxylic acid 6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-4-carboxylic acid
Molecular Weight (g/mol) 242.21 224.25 194.18
Calculated LogP* -0.45 (high polarity) 0.12 0.85
Solubility (Water) Low (enhanced by sulfone group) Moderate High

*LogP values estimated using computational tools (e.g., XLogP3).

Insights :

  • The sulfone group in the target compound reduces lipophilicity (lower LogP) compared to non-sulfone analogues, impacting membrane permeability and bioavailability.
  • Pyrano-pyrimidine derivatives (without sulfur) exhibit higher aqueous solubility due to reduced steric hindrance and polarity.

Key Findings :

  • The sulfone group in the target compound enhances binding to DHFR (critical in folate metabolism), likely due to stronger hydrogen bonding with the enzyme’s active site .
  • Pyrano-pyrimidine derivatives without sulfur show higher potency against COX-2, suggesting that sulfur substitution may sterically hinder interactions with certain targets.

Biological Activity

7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiallergenic and antimicrobial properties, as well as its mechanisms of action.

  • Molecular Formula : C8H8N2O4SC_8H_8N_2O_4S
  • Molecular Weight : 228.22 g/mol
  • LogP : -0.64

Antiallergenic Activity

Research has demonstrated that derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid exhibit significant antiallergenic activity. In particular, the compound was tested using the rat passive cutaneous anaphylaxis (PCA) model. Key findings include:

  • Optimized Substitutions : Substituents at the 5-position (H or CH₃) and lower alkyl groups at the 6-position were found to enhance activity.
  • Duration of Action : Certain derivatives showed a duration of action lasting up to 4 hours in PCA tests.
  • Mechanism : The compounds inhibited histamine release from rat peritoneal mast cells in vitro and reduced allergen-induced bronchospasm in rat lungs .

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. A combinatorial library of amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids was synthesized and evaluated for antimicrobial activity against various pathogens.

Key Findings:

  • Broad Spectrum Activity : The synthesized compounds exhibited a broad spectrum of antimicrobial activity.
  • Specific Inhibition : Notably, certain derivatives showed effective inhibition against Pseudomonas aeruginosa, with some amides demonstrating minimal inhibitory concentration (MIC) values that indicate strong antimicrobial potential .

Case Study 1: Antiallergenic Testing

A series of experiments were conducted to evaluate the antiallergenic effects of various derivatives:

CompoundSubstituent at 5-positionDuration of Action (hours)Histamine Release Inhibition (%)
AH485
BCH₃378
CEthyl265

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity:

CompoundTarget PathogenMIC (µg/mL)Activity Level
DPseudomonas aeruginosa10High
EStaphylococcus aureus25Moderate
FEscherichia coli>50Low

The biological activities of 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid appear to be mediated through several mechanisms:

  • Inhibition of Histamine Release : By interfering with mast cell degranulation.
  • Antimicrobial Action : Potentially through disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Q & A

Basic: What synthetic methodologies are optimal for preparing 7,7-dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiopyran precursors with pyrimidine derivatives. Key steps include:

  • Thiopyrano ring formation : Use of sulfur-containing intermediates (e.g., thiols or sulfones) under acidic or basic conditions to form the 6,8-dihydro-5H-thiopyrano scaffold.
  • Pyrimidine ring closure : Reaction with urea or thiourea derivatives at elevated temperatures (80–120°C) to construct the pyrimidine core.
  • Carboxylic acid functionalization : Post-synthetic oxidation (e.g., KMnO₄ or RuO₄) at the 4-position to introduce the carboxylic acid group .
    Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) and LC-MS (e.g., ESI-MS for molecular ion confirmation) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for thiopyrano-pyrimidine derivatives be resolved?

Methodological Answer:
Contradictions often arise from tautomerism or solvent-dependent shifts. For example:

  • Tautomeric equilibria : The thiopyrano ring’s keto-enol tautomerism can cause variable ¹H NMR signals. Use deuterated DMSO or D₂O to stabilize specific tautomers .
  • Solvent effects : Compare NMR data in DMSO-d₆ vs. CDCl₃. For instance, carbonyl protons may deshield in polar aprotic solvents, shifting δ from 10.5–12.5 ppm .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous proton signals with their carbon counterparts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%). Monitor degradation under stress conditions (e.g., 40°C/75% RH for 14 days) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability; the compound should show <5% mass loss below 200°C .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .

Advanced: How can computational modeling predict the biological activity of thiopyrano-pyrimidine derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., dihydrofolate reductase). Prioritize derivatives with high docking scores (ΔG ≤ −8 kcal/mol) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 7-position) with antimicrobial IC₅₀ values. Validate with in vitro assays .
  • MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability. Analyze RMSD plots for conformational shifts .

Basic: What are the common challenges in scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Low yields in cyclocondensation : Optimize stoichiometry (e.g., 1:1.2 ratio of thiopyran to pyrimidine precursor) and use microwave-assisted synthesis to reduce reaction time .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
  • Purification difficulties : Use reverse-phase flash chromatography (C18 silica, methanol/water) for polar impurities .

Advanced: How do structural modifications at the 6- and 8-positions influence enzyme inhibition?

Methodological Answer:

  • 6-Position substituents : Bulky groups (e.g., ethyl or propyl) enhance steric hindrance, reducing binding to off-target kinases. Compare IC₅₀ values against kinase panels .
  • 8-Position oxidation : Sulfone derivatives (7,7-dioxo) improve solubility and hydrogen-bonding capacity, critical for binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Case study : Replace 8-H with trifluoromethyl to increase metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before discarding. Store in labeled containers for incineration .
  • Spill management : Absorb spills with vermiculite, then wash area with 10% ethanol/water .

Advanced: How can contradictory in vitro vs. in vivo efficacy data be reconciled?

Methodological Answer:

  • Bioavailability issues : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration). Use albumin-adjusted IC₅₀ values .
  • Metabolic instability : Conduct liver microsome assays (human/rat). Introduce metabolically stable groups (e.g., deuterium at labile positions) .
  • Tissue penetration : Use MALDI imaging to map compound distribution in organs. Optimize logP (target 1–3) for blood-brain barrier crossing .

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